molecular formula C32H30N4O5 B10899715 ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate

Cat. No.: B10899715
M. Wt: 550.6 g/mol
InChI Key: KLOFLLTVDBGJHR-RADJSOBHSA-N
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Description

ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzoylamino, dimethylamino, and furan groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

ETHYL 4-{5-[((E)-2-{(Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]-2-FURYL}BENZOATE can be compared with other similar compounds, such as:

    BENZOYLAMINO derivatives: These compounds share the benzoylamino group and may exhibit similar biological activities.

    DIMETHYLAMINO derivatives:

    FURYL derivatives: These compounds include the furan ring and are known for their diverse chemical properties and uses.

Properties

Molecular Formula

C32H30N4O5

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[[(Z)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C32H30N4O5/c1-4-40-32(39)25-14-12-23(13-15-25)29-19-18-27(41-29)21-33-35-31(38)28(34-30(37)24-8-6-5-7-9-24)20-22-10-16-26(17-11-22)36(2)3/h5-21H,4H2,1-3H3,(H,34,37)(H,35,38)/b28-20-,33-21+

InChI Key

KLOFLLTVDBGJHR-RADJSOBHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C(=CC3=CC=C(C=C3)N(C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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